2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate

Catalog No.
S6596544
CAS No.
2052159-02-9
M.F
C11H14ClN3S2
M. Wt
287.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazol...

CAS Number

2052159-02-9

Product Name

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate

IUPAC Name

2-cyanobutan-2-yl 4-chloro-3,5-dimethylpyrazole-1-carbodithioate

Molecular Formula

C11H14ClN3S2

Molecular Weight

287.8 g/mol

InChI

InChI=1S/C11H14ClN3S2/c1-5-11(4,6-13)17-10(16)15-8(3)9(12)7(2)14-15/h5H2,1-4H3

InChI Key

ZQXRXQYJDCRRGA-UHFFFAOYSA-N

SMILES

CCC(C)(C#N)SC(=S)N1C(=C(C(=N1)C)Cl)C

Canonical SMILES

CCC(C)(C#N)SC(=S)N1C(=C(C(=N1)C)Cl)C

The exact mass of the compound 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate is 287.0317675 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

This compound, also known as 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, finds application in scientific research as a reversible addition-fragmentation chain transfer (RAFT) agent.

  • RAFT Agent: RAFT agents are a class of molecules used to control the polymerization process, particularly free radical polymerization. They enable the production of polymers with well-defined characteristics such as narrow molecular weight distributions (low polydispersity).
  • Chain Transfer

    During polymerization, the RAFT agent reacts with a growing polymer chain, effectively transferring the active radical to itself. This creates a dormant species and terminates the growth of the original chain. Subsequently, the dormant species can reinitiate polymerization, leading to a controlled growth process.

  • Tailored Polymers

    The specific structure of the RAFT agent influences the properties of the resulting polymer. In the case of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate, the presence of the pyrazole ring and the dithiocarbamate group contribute to its effectiveness as a chain transfer agent.

Applications:

Research studies have demonstrated the utility of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate for the polymerization of various monomers, including:

  • Acrylic acid and its derivatives (acrylates)
  • Acrylamides
  • Styrenes
  • Vinyl acetate (VAc) and other lactone monomers (LAMs)
  • Methacrylates and methacrylamides (with good molecular weight control but broader polydispersities)

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate is a chemical compound characterized by the molecular formula C11H14ClN3S2 and a molecular weight of 287.83 g/mol. This compound is notable for its stability and is primarily utilized as a chain transfer agent in free radical polymerization processes, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its structure includes a pyrazole ring, which contributes to its unique reactivity and functional properties, making it valuable in various synthetic applications.

, including:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can facilitate oxidation reactions.
  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed for reduction processes.
  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and amines, allowing for the introduction of various substituents.

These reactions are crucial for modifying the compound's properties or for synthesizing derivatives with tailored functionalities.

While specific biological activities of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate are not extensively documented, its role in polymerization processes can indirectly influence cellular functions. The compound's interactions with growing polymer chains can affect the synthesis of various polymers used in biomedical applications. Additionally, studies suggest that compounds with similar structures may exhibit antimicrobial or antifungal properties, although further research is needed to establish any direct biological effects of this specific compound .

The synthesis of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate typically involves:

  • Reactants: The reaction begins with 4-chloro-3,5-dimethyl-1H-pyrazole and cyanobutane.
  • Reagents: A suitable dithiocarbamate-forming reagent is added.
  • Conditions: The reaction is conducted under controlled temperature conditions and often requires an inert atmosphere to prevent side reactions.

In industrial settings, large-scale production follows similar synthetic routes but utilizes reactors designed to handle higher temperatures and pressures to optimize yield and purity .

This compound finds applications primarily in:

  • Polymer Chemistry: As a RAFT agent, it facilitates controlled radical polymerization, allowing for the production of polymers with specific molecular weights and narrow polydispersities.
  • Material Science: It is used in developing advanced materials with tailored properties for various applications, including coatings, adhesives, and biomedical devices .

The versatility of this compound makes it a valuable tool in both academic research and industrial applications.

Interaction studies involving 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate focus on its role as a chain transfer agent in polymerization processes. Research indicates that its effectiveness can be influenced by factors such as solvent choice and reaction conditions. For instance, studies have shown that different solvents can significantly affect the kinetics of polymerization and the stability of the end groups in synthesized polymers .

Similar Compounds

  • 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
    • Lacks the chlorine atom present in 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate.
  • Dithiocarbamates
    • Other dithiocarbamate compounds share similar functional groups but differ in their specific substituents.

Uniqueness

The uniqueness of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate lies in its specific combination of functional groups that provide distinct chemical properties and reactivity compared to other similar compounds. Its chlorinated structure enhances its stability and reactivity as a RAFT agent, making it particularly effective for controlled radical polymerization processes .

This compound exemplifies how structural modifications can lead to significant differences in chemical behavior and application potential within the field of polymer chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

287.0317675 g/mol

Monoisotopic Mass

287.0317675 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types